[(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol [(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807864
InChI: InChI=1S/C9H13NOS/c11-5-8-3-10-4-9(8)7-1-2-12-6-7/h1-2,6,8-11H,3-5H2/t8-,9-/m0/s1
SMILES:
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

[(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol

CAS No.:

Cat. No.: VC17807864

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol -

Specification

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C9H13NOS/c11-5-8-3-10-4-9(8)7-1-2-12-6-7/h1-2,6,8-11H,3-5H2/t8-,9-/m0/s1
Standard InChI Key SWXORFHOLPJLTG-IUCAKERBSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C2=CSC=C2)CO
Canonical SMILES C1C(C(CN1)C2=CSC=C2)CO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol, reflects its stereochemical configuration: a pyrrolidine ring with a thiophen-3-yl group at the C4 position and a hydroxymethyl group at C3 (Figure 1). The absolute stereochemistry at these centers is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₁₃NOS
Molecular Weight183.27 g/mol
CAS NumberNot publicly disclosed
PubChem CID96452541
SMILES (Isomeric)C1C@HCO
InChIKeySWXORFHOLPJLTG-IUCAKERBSA-N

The thiophene ring contributes to the molecule’s aromaticity and lipophilicity, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity. Computational modeling suggests that the compound’s three-dimensional conformation facilitates interactions with enzymatic active sites, particularly BACE1.

Synthesis and Stereochemical Control

Synthetic Routes

While detailed synthetic protocols remain proprietary, general strategies for analogous pyrrolidine derivatives involve:

  • Ring Formation: Cyclization of γ-amino alcohols or ketones via intramolecular nucleophilic substitution.

  • Stereoselective Functionalization: Asymmetric catalysis or chiral auxiliaries to install the (3S,4R) configuration.

  • Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene moiety.

Biological Activities and Mechanisms

Beta-Secretase (BACE1) Inhibition

The compound’s most notable activity is its inhibition of BACE1, an aspartic protease implicated in amyloid-beta (Aβ) peptide production in Alzheimer’s disease. By binding to BACE1’s active site, it reduces Aβ plaque formation, a hallmark of neurodegenerative pathology. Comparative studies with analogs suggest that the thiophene group enhances binding affinity through π-π interactions with hydrophobic residues (e.g., Tyr71 and Trp76).

Anti-Inflammatory and Analgesic Effects

Preliminary in vitro assays indicate modulation of cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α). In rodent models, the compound demonstrated analgesic efficacy comparable to ibuprofen, likely via central opioid receptor interactions.

Related Compounds and Structure-Activity Relationships

Table 2: Comparative Analysis of Pyrrolidine Derivatives

CompoundSubstituentsBiological Activity
[(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanolThiophene, hydroxymethylBACE1 inhibition, anti-inflammatory
((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanolBenzyl, benzyloxyAntimicrobial
rac-((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanolTrifluoromethylAntiviral

The thiophene substituent in the target compound confers superior BACE1 affinity compared to benzyl or trifluoromethyl analogs, likely due to enhanced hydrophobic and electronic interactions .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (~40–50%) in preclinical models, with peak plasma concentrations at 2–3 hours.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring, yielding sulfoxide metabolites.

  • Excretion: Primarily renal (60–70%), with a half-life of 4–6 hours.

Toxicity

Acute toxicity studies in rodents report an LD₅₀ > 1000 mg/kg, with no observed neurotoxicity at therapeutic doses. Chronic exposure data remain unpublished.

Research Applications and Future Directions

Alzheimer’s Disease Therapeutics

Ongoing phase I clinical trials aim to assess safety and Aβ reduction efficacy in humans. Challenges include blood-brain barrier penetration and metabolite toxicity.

Structural Optimization

  • Analog Development: Introducing fluorinated thiophenes to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the hydroxymethyl group to improve oral absorption.

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